(Z)-2,3,3-trimethyl-4-nonene physical and chemical properties
(Z)-2,3,3-trimethyl-4-nonene physical and chemical properties
An In-depth Technical Guide to (Z)-2,3,3-trimethyl-4-nonene
Abstract
(Z)-2,3,3-trimethyl-4-nonene is a trisubstituted alkene with the molecular formula C₁₂H₂₄. Its structure is characterized by a cis or Z configuration around the C4-C5 double bond and significant steric hindrance due to the presence of a tert-butyl-like group adjacent to the double bond. This combination of features makes it a molecule of interest from a synthetic and mechanistic standpoint, though it is not widely commercialized, and experimental data remains scarce. This guide synthesizes available information, predictive data, and established chemical principles to provide a comprehensive overview for researchers and drug development professionals. We will delve into its physical and chemical properties, plausible synthetic routes, expected reactivity based on its sterically encumbered nature, and its predicted spectroscopic signature.
Molecular Structure and Core Physical Properties
The defining structural feature of (Z)-2,3,3-trimethyl-4-nonene is the spatial arrangement of substituents around the carbon-carbon double bond. The Z-isomerism places the n-butyl group and the bulky 1,2,2-trimethylpropyl group on the same side of the double bond, leading to notable steric strain. This has significant implications for the molecule's stability, reactivity, and spectroscopic properties.
While exhaustive experimental data for this specific compound is not available in published literature, we can compile computed properties and draw analogies from similar C9-C12 alkenes.
Table 1: Physical and Chemical Properties of (Z)-2,3,3-trimethyl-4-nonene
| Property | Value / Predicted Value | Source |
| IUPAC Name | (Z)-2,3,3-trimethylnon-4-ene | PubChem[1] |
| Molecular Formula | C₁₂H₂₄ | PubChem[1] |
| Molecular Weight | 168.32 g/mol | PubChem[1] |
| CAS Number | 63830-68-2 | PubChem[2] |
| Physical State | Predicted: Colorless Liquid | Analogy to similar alkenes |
| Boiling Point | Predicted: ~180-195 °C | Estimation based on C12 hydrocarbons |
| Melting Point | Not available. Expected to be low (< -50 °C). | Analogy to 1-nonene (-81 °C)[3] |
| Density | Predicted: ~0.75-0.78 g/cm³ | Analogy to similar alkenes |
| XLogP3 (Lipophilicity) | 5.3 | PubChem (Computed)[1] |
| Refractive Index | Not available. Predicted: ~1.43-1.44 | - |
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Expert Insight: The boiling point of alkenes is primarily influenced by their molecular weight and branching. While a linear C12 alkene like 1-dodecene boils at ~213 °C, the significant branching in (Z)-2,3,3-trimethyl-4-nonene reduces intermolecular van der Waals forces, leading to a lower predicted boiling point. Its high lipophilicity, indicated by the computed XLogP3 value, suggests excellent solubility in nonpolar organic solvents and very low solubility in water.
Spectroscopic Characterization (Predicted and Experimental)
Spectroscopic analysis is essential for the unambiguous identification and characterization of (Z)-2,3,3-trimethyl-4-nonene. While a full experimental dataset is not publicly available, existing data for the molecule and its E-isomer, combined with predictive models, allow for a detailed characterization profile.
Mass Spectrometry (MS)
The PubChem database contains a GC-MS record for (Z)-2,3,3-trimethyl-4-nonene provided by the NIST Mass Spectrometry Data Center.[1] In electron ionization (EI-MS), the molecule is expected to fragment via pathways typical for branched alkenes.
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Molecular Ion (M⁺): A peak at m/z = 168 should be observable, corresponding to the molecular weight.
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Key Fragmentation: The most significant fragmentation pathway is allylic cleavage. Cleavage of the C6-C7 bond (allylic to the double bond) would yield a stable allylic carbocation. The most prominent fragmentation is expected from the loss of a C₄H₉ radical (butyl group) leading to a fragment at m/z = 111, or loss of a C₅H₁₁ radical leading to a fragment at m/z = 97. The most stable carbocation would be formed by cleavage at the highly substituted side, involving the loss of an isopropyl group (C₃H₇), resulting in a fragment at m/z = 125.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum is available via PubChem.[1] The key diagnostic peaks are:
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C-H Stretch (sp³): Strong bands in the 2850-3000 cm⁻¹ region from the numerous methyl and methylene groups.
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C-H Stretch (sp²): A medium to weak band just above 3000 cm⁻¹ (~3010-3030 cm⁻¹) corresponding to the vinylic C-H bonds.
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C=C Stretch: A weak to medium absorption band around 1650-1670 cm⁻¹. The substitution on the double bond diminishes the dipole moment change during vibration, often making this peak weak.
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C-H Bend (Z-alkene): The out-of-plane C-H bending for a cis-disubstituted alkene typically gives a strong band around 675-730 cm⁻¹. For this trisubstituted alkene, the signal may be less intense but should still be present in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
No experimental NMR data is publicly available. However, a detailed prediction can be made based on established chemical shift principles.
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¹H NMR (Predicted, ~400 MHz, CDCl₃):
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δ 5.2-5.5 ppm: Two multiplets, each integrating to 1H. These are the vinylic protons on C4 and C5. The proton on C4 will be a doublet of triplets, coupled to the C5 proton and the C6 methylene protons. The C5 proton will be a doublet of triplets, coupled to the C4 proton and the C11 methine proton. The coupling constant (J-coupling) between these two protons would be in the range of 10-14 Hz, confirming the Z-stereochemistry.
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δ 2.0-2.2 ppm: A multiplet (likely a sextet or heptet) integrating to 1H, corresponding to the allylic methine proton at C11.
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δ 1.9-2.1 ppm: A multiplet (quartet or doublet of triplets) integrating to 2H, corresponding to the allylic methylene protons at C6.
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δ 1.2-1.4 ppm: A multiplet integrating to 4H, from the methylene groups at C7 and C8.
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δ 0.95-1.05 ppm: A singlet integrating to 6H, from the two equivalent methyl groups at C3 (positions 4 and 5 in the IUPAC name's numbering of the substituent).
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δ 0.85-0.95 ppm: A triplet integrating to 3H, from the terminal methyl group at C9.
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δ 0.80-0.90 ppm: A doublet integrating to 6H, from the two methyl groups attached to C11.
-
-
¹³C NMR (Predicted):
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δ 130-140 ppm: Two signals for the alkenyl carbons (C4 and C5).
-
δ ~40-50 ppm: Signal for the quaternary carbon (C3).
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δ ~30-40 ppm: Signals for the methine carbon (C11) and methylene carbons.
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δ ~20-30 ppm: Signals for the various methyl carbons. The molecule possesses 9 distinct carbon environments, so 9 signals are expected in the proton-decoupled spectrum.
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Synthesis and Manufacturing Protocols
The stereoselective synthesis of trisubstituted Z-alkenes, particularly sterically hindered ones, is a significant challenge in organic chemistry. While no specific protocol for (Z)-2,3,3-trimethyl-4-nonene is published, several modern synthetic methodologies are applicable.
Plausible Synthetic Strategy: Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for forming double bonds, and recent advancements have enabled high Z-selectivity for trisubstituted alkenes.[4] This approach involves the reaction of a ketone with a sulfone reagent.
-
Retrosynthetic Analysis:
Fig. 1: Retrosynthetic analysis for (Z)-2,3,3-trimethyl-4-nonene. -
Experimental Protocol (Hypothetical):
-
Preparation of the Sulfone: Synthesize the required 1-tert-butyl-1H-tetrazol-5-yl pentyl sulfone from 1-pentanethiol and 1-tert-butyl-5-chloro-1H-tetrazole followed by oxidation.
-
Olefination Reaction: To a solution of the sulfone reagent in anhydrous THF at -78 °C under an inert atmosphere (Argon), add a strong base such as Lithium Hexamethyldisilazide (LiHMDS) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the ketone.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract the product with diethyl ether or hexane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate (Z)-2,3,3-trimethyl-4-nonene.
-
Alternative Strategy: Modified Horner-Wadsworth-Emmons (HWE) Reaction
The Still-Gennari modification of the HWE reaction utilizes phosphonate reagents with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers to achieve high Z-selectivity.[5] This method is highly effective for synthesizing Z-alkenes from aldehydes and can be adapted for ketones.
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Causality of Z-Selectivity: The mechanism involves the formation of a kinetically favored erythro intermediate, which undergoes rapid elimination before it can equilibrate to the more stable threo intermediate that would yield the E-alkene. The electron-withdrawing groups on the phosphonate accelerate the elimination step, locking in the Z-geometry.
Chemical Reactivity and Mechanistic Insights
The reactivity of (Z)-2,3,3-trimethyl-4-nonene is governed by two primary factors: the nucleophilicity of the π-bond and the significant steric hindrance around it.
Standard Alkene Reactions
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Hydrogenation: The double bond can be reduced to a single bond to form 2,3,3-trimethylnonane. Due to steric hindrance, this may require more forcing conditions (higher pressure or temperature) or a more active catalyst (e.g., PtO₂) compared to less substituted alkenes.[6] The catalyst will likely add hydrogen from the less hindered face of the alkene.
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Electrophilic Addition (e.g., HBr, Br₂): These reactions will follow Markovnikov's rule where applicable. However, the steric bulk will significantly slow the rate of reaction by impeding the formation of the cyclic bromonium ion intermediate (in the case of Br₂ addition). Rearrangements of the resulting carbocation are possible.
Reactions Involving Steric Hindrance
The bulky 1,2,2-trimethylpropyl group creates a challenging environment for many catalytic reactions.
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Mizoroki-Heck Reaction: Traditional Heck reactions are often inefficient with highly substituted and sterically hindered alkenes.[7] The insertion of the palladium catalyst across the double bond is disfavored. However, recent methods using directing groups, such as a strategically placed carboxylate, have been shown to enable the arylation of even tetrasubstituted olefins.[7]
-
Olefin Metathesis: Cross-metathesis with this alkene would be extremely challenging.[8] Sterically hindered olefins are known to be poor substrates for metathesis, often leading to low conversion and catalyst decomposition.[9] Second-generation Grubbs or Hoveyda-Grubbs catalysts, which are more tolerant of steric bulk, would be required, but success is not guaranteed.[9]
-
Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov addition of borane across the double bond. The steric hindrance would provide excellent regioselectivity, with the boron atom exclusively adding to the less hindered C5 position. Subsequent oxidation would yield (Z)-2,3,3-trimethyl-4-nonan-5-ol.
Potential Applications and Industrial Relevance
Specific applications for (Z)-2,3,3-trimethyl-4-nonene have not been documented in the scientific or patent literature. Its (E)-isomer has been identified as a volatile compound in some sparkling wines, likely as a fermentation byproduct, but this does not imply a commercial application.[10]
More broadly, industrial "nonene" is a mixture of branched C9 isomers produced from the trimerization of propylene.[11] This mixture is a key intermediate used in the production of:
-
Oxo-alcohols (e.g., isodecanol): For plasticizers.
-
Nonylphenol: For the synthesis of antioxidants and surfactants (though its use is now restricted in many regions due to environmental concerns).
-
Neodecanoic acid: For use in resins and coatings.[11]
While (Z)-2,3,3-trimethyl-4-nonene is not a primary component of this industrial mixture, its synthesis could be of interest to researchers as a complex, sterically defined building block for the construction of novel pharmaceuticals or materials where precise three-dimensional structure is critical.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for (Z)-2,3,3-trimethyl-4-nonene. Therefore, a safety assessment must be based on analogous compounds, such as 1-nonene and other branched C12 hydrocarbons.
-
Physical Hazards: The compound is expected to be a flammable liquid and vapor .[3] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards:
-
Skin Irritation: Expected to cause skin irritation upon prolonged contact.[3][12]
-
Eye Irritation: Expected to cause serious eye irritation.[3]
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[3] This is a common hazard for low-viscosity hydrocarbons.
-
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
Conclusion
(Z)-2,3,3-trimethyl-4-nonene represents a structurally complex yet understudied chemical entity. While a lack of extensive experimental data necessitates a reliance on predictive methods and chemical analogies, a clear technical profile can be established. Its defining steric hindrance makes it a challenging but potentially valuable target for modern stereoselective synthesis. The principles outlined in this guide regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for researchers interested in exploring the chemistry of sterically encumbered alkenes and their potential as advanced synthetic intermediates.
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Ando, K., & Takama, D. (2020). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Letters, 22(17), 6907–6910. [Link]
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Owsianik, K., & Kiełbasiński, P. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 80(15), 7859–7865. [Link]
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Koh, M. J., Khan, R. K., Torker, S., & Hoveyda, A. H. (2015). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 517(7533), 181–186. [Link]
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